Agn-PC-0nhxne

Description

Agn-PC-0nhxne is a synthetic compound cataloged under the product number AGN-PC-0WBEFX by Angene Chemical, with the CAS registry number 1185299-32-4 . While its exact molecular structure and application remain unspecified in the provided evidence, it is listed alongside analytical data such as NMR spectra, safety information, and identification properties.

Properties

CAS No. |

406940-42-9 |

|---|---|

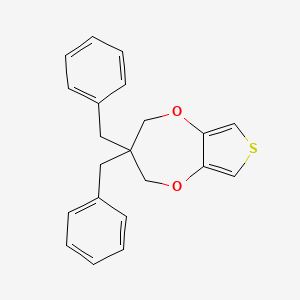

Molecular Formula |

C21H20O2S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3,3-dibenzyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |

InChI |

InChI=1S/C21H20O2S/c1-3-7-17(8-4-1)11-21(12-18-9-5-2-6-10-18)15-22-19-13-24-14-20(19)23-16-21/h1-10,13-14H,11-12,15-16H2 |

InChI Key |

RAFYYIMNKPHCIP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CSC=C2O1)(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhxne typically involves the use of silver nitrate as a precursor. One common method includes the reduction of silver ions using hydrogen peroxide in the presence of polyvinyl pyrrolidone (PVP) as a dispersant . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. Techniques such as electrospinning combined with ultraviolet reduction have been explored to produce nanofibers embedded with this compound .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nhxne undergoes various chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one atom or group in the molecule with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases to adjust the pH. The reaction conditions, such as temperature and solvent, significantly influence the reaction pathways and products formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions typically produce elemental silver.

Scientific Research Applications

Agn-PC-0nhxne has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology: Employed in biological assays and imaging due to its unique optical properties.

Medicine: Investigated for its potential use in drug delivery systems and antimicrobial treatments.

Industry: Utilized in the production of conductive inks and coatings for electronic devices .

Mechanism of Action

The mechanism by which Agn-PC-0nhxne exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it can interact with cellular membranes and proteins, leading to antimicrobial effects. The compound’s high reactivity allows it to disrupt cellular processes, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit data on Agn-PC-0nhxne in the provided sources, comparisons must rely on indirect inferences from analogous compounds and methodologies. Below is a synthesized analysis based on generalizable evidence:

Structural and Functional Analogues

- Tanshinone Compounds: Protocols for analyzing tanshinones (e.g., tanshinone IIA) emphasize standardized methods for profiling diterpenoid derivatives, including HPLC and mass spectrometry . While this compound lacks structural details, its inclusion in a chemical catalog suggests it may belong to a class of synthetic analogs requiring similar analytical rigor.

Analytical and Data Quality Considerations

- Data Consistency : Evidence highlights challenges in data quality for chemical databases, such as missing critical parameters (e.g., NMR peak assignments, purity thresholds) . This compound’s profile may face similar limitations without peer-reviewed validation.

- Protocol Robustness: Comparative studies of tanshinones stress the importance of replicable protocols to minimize experimental variability . This compound’s lack of published protocols raises concerns about reproducibility compared to well-documented compounds.

Commercial and Regulatory Context

- Custom Synthesis: Angene Chemical’s emphasis on custom synthesis for Agn-PC-0WBEFX suggests that this compound may serve niche applications, unlike broadly studied compounds like tanshinones. This limits direct comparisons to commercially available analogs.

- Safety and Compliance : Safety data for this compound are unspecified, whereas established compounds often include hazard classifications (e.g., GHS codes) and toxicological profiles .

Data Tables and Research Findings

Table 1: Key Parameters of this compound and Analogues

Table 2: Data Quality Challenges

Critical Analysis of Evidence Limitations

The provided sources lack direct data on this compound, necessitating cautious extrapolation:

- : Angene Chemical’s catalog provides foundational data but omits structural and functional details critical for comparison.

Recommendations for Future Research

Structural Elucidation : Prioritize X-ray crystallography or high-resolution MS to define this compound’s molecular architecture.

Comparative Bioactivity Studies: Benchmark against well-characterized analogs (e.g., tanshinones) using standardized assays .

Data Transparency : Adhere to ACS Applied Materials & Interfaces guidelines for embedding analytical data within publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.